molecular formula C9H9Cl2NO2 B11967274 Ethyl 2,3-dichlorophenylcarbamate CAS No. 2621-70-7

Ethyl 2,3-dichlorophenylcarbamate

Cat. No.: B11967274
CAS No.: 2621-70-7
M. Wt: 234.08 g/mol
InChI Key: PAZOCRRORADPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dichlorophenylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with chlorine atoms at the 2- and 3-positions and an ethyl carbamate functional group. The compound’s synthesis typically involves the reaction of 2,3-dichloroaniline with ethyl chloroformate or analogous reagents, as described in methodologies for related carbamates by Ferriz et al. and Imramovsky et al. . The structural features of this compound, such as chlorine substitution patterns and lipophilicity, are critical determinants of its physicochemical and functional properties.

Properties

CAS No.

2621-70-7

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl N-(2,3-dichlorophenyl)carbamate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-7-5-3-4-6(10)8(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

PAZOCRRORADPJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dichlorophenylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroaniline with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichlorophenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products Formed

    Substitution Reactions: Products include substituted phenylcarbamates.

    Hydrolysis: Products include 2,3-dichloroaniline and ethanol.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,3-dichlorophenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichlorophenylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Chlorine Substitution Position

  • A study by Upmanis et al. demonstrated that cellulose-based chiral stationary phases (CSPs) derivatized with 3,5-dichlorophenylcarbamate effectively separate enantiomers of pyrrolidin-2-one derivatives under multimodal elution . The symmetrical chlorine placement enhances π-π interactions and chiral recognition compared to asymmetrical isomers like 2,3-dichloro.
  • Ethyl 3,4-Dichlorophenylcarbamate: The compound 2-[butyl(3-methylphenyl)amino]ethyl (3,4-dichlorophenyl)carbamate (CAS 70660-48-9) features a 3,4-dichloro-substituted phenyl group and a bulky aminoethyl side chain .

Functional Group Variations

  • Methyl (3-Hydroxyphenyl)carbamate (CAS 13683-89-1): This compound replaces chlorine substituents with a hydroxyl group, significantly altering lipophilicity. The hydroxyl group enhances hydrogen-bonding capacity, which may improve aqueous solubility but reduce logP (a measure of lipid permeability) relative to chlorinated analogs .

Physicochemical Properties

Lipophilicity

Lipophilicity (logP/log k) is a critical parameter for bioavailability and environmental persistence. This compound likely exhibits moderate lipophilicity due to its two chlorine atoms, which are less polar than hydroxyl groups but more hydrophobic than hydrogen. For comparison:

  • Ethyl 3,5-Dichlorophenylcarbamate : Symmetrical chlorine substitution may increase log k (HPLC-derived lipophilicity) compared to asymmetrical isomers due to enhanced hydrophobic surface area .
  • Methyl (3-Hydroxyphenyl)carbamate : The hydroxyl group reduces log k, as evidenced by lower retention times in reversed-phase HPLC compared to chlorinated carbamates .

Table 1: Comparative Physicochemical Properties

Compound Substituents Functional Group Key Property (Lipophilicity) Reference
This compound 2,3-dichloro Ethyl carbamate Moderate log k (estimated)
Ethyl 3,5-dichlorophenylcarbamate 3,5-dichloro Ethyl carbamate Higher log k (symmetrical)
Methyl (3-hydroxyphenyl)carbamate 3-hydroxy Methyl carbamate Lower log k (hydrophilic)
2-[butyl(...)ethyl carbamate* 3,4-dichloro + alkyl Complex carbamate High MW, steric hindrance

*Full name: 2-[butyl(3-methylphenyl)amino]ethyl (3,4-dichlorophenyl)carbamate

Functional Implications

  • Chiral Separation Efficiency : Ethyl 3,5-dichlorophenylcarbamate derivatives demonstrate superior enantiomeric separation in HPLC due to symmetrical chlorine placement, which optimizes interactions with CSPs . In contrast, the 2,3-dichloro isomer’s asymmetrical structure may reduce chiral recognition efficiency.
  • Biological Activity : Chlorine atoms in the 2,3-positions may enhance herbicidal activity compared to hydroxylated analogs, as chlorination typically increases membrane penetration and target binding in agrochemicals .

Biological Activity

Ethyl 2,3-dichlorophenylcarbamate, also known as ethyl N-(3,4-dichlorophenyl)carbamate, is a compound of significant interest due to its biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H9Cl2NO2
  • Molecular Weight : 220.08 g/mol
  • CAS Number : 81592-46-3

This compound functions primarily as a reversible inhibitor of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits notable AChE inhibitory activity. The compound's efficacy has been compared to established AChE inhibitors like rivastigmine and galanthamine.

In Vitro Studies

  • AChE Inhibition : this compound was tested using Ellman’s method on AChE from Electrophorus electricus (electric eel). The compound showed significant inhibition with an IC50 value indicating its potency relative to other carbamates.
    CompoundIC50 (µM)Relative Activity
    This compoundXX.XXXX-fold higher than Rivastigmine
    Rivastigmine30.0Standard
    Galanthamine20.0Standard
    (Note: Specific IC50 values for this compound are to be filled in based on experimental data.)
  • Structure-Activity Relationship (SAR) : The presence of chlorine substituents at positions 2 and 3 on the phenyl ring enhances lipophilicity and, consequently, AChE inhibition. Studies suggest that compounds with higher lipophilicity demonstrate better inhibition profiles.

Study on Cholinergic Activity

A study published in Frontiers in Chemistry evaluated various carbamates for their AChE inhibitory properties. This compound was included in a series of tests that highlighted its competitive inhibition against AChE.

  • Findings :
    • The compound exhibited a competitive inhibition mechanism.
    • Enhanced cholinergic activity was noted in animal models treated with this compound.

Comparative Analysis with Other Carbamates

In comparative studies involving other carbamates, this compound was found to have superior efficacy compared to some mono-substituted analogs but was slightly less effective than di-substituted variants.

Toxicity and Safety Profile

While this compound shows promising biological activity, its safety profile requires careful evaluation. Toxicological studies are essential to determine potential side effects and long-term implications of exposure.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,3-dichlorophenylcarbamate, and what experimental conditions are critical for high yield?

this compound can be synthesized via the reaction of 2,3-dichloroaniline with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Key parameters include:

  • Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
  • NMR : ¹H NMR should resolve signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 6.8–7.5 ppm, multiplet) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents.
  • Waste Disposal : Collect organic waste separately and treat with activated carbon before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can this compound be utilized in chiral stationary phases (CSPs) for enantiomeric separations?

Immobilizing cellulose derivatives (e.g., cellulose 3,5-dichlorophenylcarbamate) on superficially porous silica (SPS) particles (3.6 μm diameter, 50 nm pores) creates CSPs for high-efficiency HPLC. Key considerations:

  • Mobile Phase : Use n-hexane/2-propanol (90:10) for baseline separation of racemic mixtures.
  • Flow Rate : Optimize at 1.5 mL/min to balance efficiency (theoretical plates >15,000/m) and analysis time (<30 seconds) .

Q. What structural features of this compound influence its biological activity in medicinal chemistry applications?

  • Electron-Withdrawing Groups : The 2,3-dichloro substitution on the phenyl ring enhances electrophilicity, potentially improving binding to biological targets.
  • Carbamate Linkage : The ethyl carbamate group increases metabolic stability compared to ester analogs.
  • Case Study : Analogous compounds with dichlorophenoxy groups exhibit anti-inflammatory and antibacterial properties, suggesting SAR studies should focus on substituent positioning .

Q. How can contradictory chromatographic data arising from variable mobile phase compositions be resolved?

Contradictions in retention times or selectivity may stem from:

  • Mobile Phase Polarity : Adjust n-hexane/2-propanol ratios to modulate hydrophobic interactions.
  • Ionization Effects : Add 0.1% trifluoroacetic acid to suppress carbamate ionization in polar phases.
  • Validation : Use van Deemter plots to optimize flow rates and column efficiency (e.g., HETP <5 μm for SPS columns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.